![molecular formula C22H15N3O4 B608352 KJ Pyr 9 CAS No. 581073-80-5](/img/structure/B608352.png)
KJ Pyr 9
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Overview
Description
KJ Pyr 9 is a novel small-molecule inhibitor of MYC . It has been identified from a Kröhnke pyridine library . It functions as an inhibitor of MYC in biochemical assays, in cells, and in xenograft experiments .
Molecular Structure Analysis
The molecular formula of KJ Pyr 9 is C22H15N3O4 . Its molecular weight is 385.4 g/mol . The InChI string and Canonical SMILES for KJ Pyr 9 are also available .
Chemical Reactions Analysis
KJ Pyr 9 has been shown to interfere with the proliferation of MYC-overexpressing human and avian cells and specifically reduces the MYC-driven transcriptional signature . It disrupts the binding of MYC-MAX dimers with E-box DNA .
Physical And Chemical Properties Analysis
KJ Pyr 9 has a molecular weight of 385.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . Its rotatable bond count is 4 . The topological polar surface area is 115 Ų .
Scientific Research Applications
Inhibition of MYC in Biochemical Assays
KJ Pyr 9 functions as an inhibitor of MYC in biochemical assays . MYC is a transcription factor that is constitutively and aberrantly expressed in over 70% of human cancers . The inhibition of MYC has been shown to trigger rapid tumor regression in mice .
Disruption of MYC-MAX Interaction
KJ Pyr 9 is known to disrupt the interaction between MYC and MAX . This interaction is crucial for the transcriptional activity of MYC, and its disruption can potentially inhibit the growth of cancer cells .
Inhibition of MYC-Dependent Cancer Cell Proliferation
KJ Pyr 9 has been shown to inhibit the proliferation of MYC-dependent cancer cell lines in vitro . This makes it a potential therapeutic agent for treating cancers that are driven by MYC.
Inhibition of Tumor Growth in Animal Models
KJ Pyr 9 has been used in xenograft experiments, where it has shown to inhibit the growth of MDA-MB-231 breast cancer cell xenografts in mice . This suggests its potential for use in cancer therapy.
Disruption of MYC-MAX Dimerization
In cells, KJ Pyr 9 can disrupt the dimerization of MYC and MAX . This disruption can potentially inhibit the transcriptional activity of MYC, thereby inhibiting the growth of cancer cells.
Role in Endometrial Cancer Survival
KJ Pyr 9, a c-Myc inhibitor, was used to prove the role of c-Myc in endometrial cancer survival and regulating the expression of mtp53 . This is the first study to reveal the novel finding of the PI3K/mTOR dual inhibitor in lowering cell viability by abolishing the PI3K/Akt/mTOR/c-Myc/mtp53 positive feedback loop in endometrial cancer cell lines .
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-[2-(furan-2-yl)-6-(4-nitrophenyl)pyridin-4-yl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15N3O4/c23-22(26)16-5-3-14(4-6-16)17-12-19(15-7-9-18(10-8-15)25(27)28)24-20(13-17)21-2-1-11-29-21/h1-13H,(H2,23,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTTDVYCKFQYVNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=CC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
KJ Pyr 9 |
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